Product packaging for 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine(Cat. No.:CAS No. 105294-86-8)

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine

Cat. No.: B1297772
CAS No.: 105294-86-8
M. Wt: 206.33 g/mol
InChI Key: XSXCCANDKMEUKH-UHFFFAOYSA-N
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Description

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine is a substituted phenylenediamine derivative of significant interest in advanced materials research and organic synthesis. This compound serves as a crucial building block, or monomer, for the construction of dendritic polymers and dendrimers . The polyvalent nature of such dendritic structures, built from bis-amine precursors like this, enables the creation of new types of organic-metallic hybrid nanomaterials and has shown potential in generating novel classes of drugs with improved pharmacokinetic profiles . As a benzene-1,4-diamine derivative, this compound shares a core structural motif with other diamines used in oxidative hair dye formulations, where similar compounds act as primary intermediates for color development . The specific substitution with methyl and dipropyl groups fine-tunes its electronic properties, solubility, and reactivity, making it a versatile intermediate for researchers. The molecular structure, featuring a primary amine and a tertiary amine, allows for multiple sites of reaction and functionalization, facilitating its incorporation into larger, more complex molecular architectures. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as phenylenediamine derivatives can be hazardous and may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B1297772 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine CAS No. 105294-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-N,4-N-dipropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h6-7,10H,4-5,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXCCANDKMEUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl N1,n1 Dipropylbenzene 1,4 Diamine and Analogous Compounds

General Approaches for Aromatic Diamine Synthesis

The creation of aromatic diamines, which are crucial intermediates in various chemical industries, can be achieved through several general synthetic routes. These methods offer flexibility in introducing amino groups and other substituents onto the aromatic ring.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing primary, secondary, and tertiary amines. organicchemistrytutor.comwikipedia.org This process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org The reaction is typically performed in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. harvard.edu

The general mechanism begins with the nucleophilic attack of an amine on the carbonyl carbon, forming an imine or iminium ion intermediate under weakly acidic conditions. organicchemistrytutor.comwikipedia.org This intermediate is then reduced to form the final amine product. organicchemistrytutor.com A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are effective under the mildly acidic conditions required for imine formation. harvard.edu Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely used method for the reduction step. wikipedia.orgmdpi.com

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH3CN) pH ~5-7, protic solvents Selective for iminium ions over carbonyls Highly toxic, generates cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)3) Aprotic solvents (e.g., CH2Cl2), often with acetic acid Highly selective, non-toxic byproducts, broad substrate scope harvard.edu More expensive than other borohydrides
Catalytic Hydrogenation (H2/Pd, Pt, Ni) H2 gas, various pressures, metal catalyst "Green" method, high efficiency, no stoichiometric waste wikipedia.org May reduce other functional groups (e.g., nitro, alkenes)

Nucleophilic Substitution Reactions with Halogenated Aromatics

Nucleophilic aromatic substitution (SNA) provides a direct pathway for forming aryl-nitrogen bonds by displacing a leaving group, typically a halide, from an aromatic ring with a nitrogen nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

The mechanism involves two main steps: addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group, which restores the ring's aromaticity. wikipedia.orgchemistrysteps.com The rate of reaction is influenced by the nature of the leaving group, with fluoride being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. chemistrysteps.com

In cases where the aromatic ring is not sufficiently activated, modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, offer a powerful alternative. nih.gov These reactions use a palladium catalyst with a suitable ligand to couple amines with aryl halides or triflates under much milder conditions than traditional SNA reactions. nih.gov

N-Alkylation and N-Arylation Strategies

N-alkylation is a fundamental method for preparing secondary and tertiary amines from primary or secondary amine precursors. The classical approach involves the reaction of an amine with an alkyl halide. wikipedia.org While straightforward, this method can be difficult to control, often leading to overalkylation and the formation of quaternary ammonium (B1175870) salts, as the newly formed secondary amine can be more nucleophilic than the primary starting material. wikipedia.org

More recent and efficient methods for N-alkylation utilize alcohols as the alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgnih.gov These reactions are catalyzed by transition metals, such as ruthenium or iridium complexes, and are considered green chemical processes as the only byproduct is water. nih.govorganic-chemistry.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine and the "borrowed" hydrogen is returned in the final reduction step. This strategy allows for the selective mono-N-alkylation of aromatic amines. rsc.orgnih.govorganic-chemistry.org

Specific Synthesis of N1,N1-Dipropylbenzene-1,4-diamine Derivatives

The synthesis of a specifically substituted compound like 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine involves a multi-step sequence that combines the general strategies mentioned above. The key challenges are the regioselective introduction of the methyl group and the two amino functionalities with their respective substituents.

Reduction of Nitro Precursors or Related Functionalities

The reduction of aromatic nitro compounds is one of the most reliable and widely used methods for preparing aromatic amines. acs.org The nitro group serves as a precursor to the amino group and can be introduced onto the aromatic ring via electrophilic nitration. google.com A plausible synthetic route to the target compound would begin with a molecule already containing the desired methyl and nitro groups in the correct orientation, such as 2-methyl-4-nitroaniline. This precursor could then undergo N-alkylation followed by reduction of the nitro group.

Alternatively, a precursor like N,N-dipropyl-2-methyl-4-nitroaniline can be synthesized and then reduced. The reduction of the nitro group can be accomplished using various reagents. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups | Reagent/Method | Description | Advantages | | :--- | :--- | :--- | | Catalytic Hydrogenation | H2 gas with a metal catalyst (e.g., Pd/C, PtO2, Raney Ni). chemicalbook.commdpi.com | High yields, clean reaction, mild conditions. | Can also reduce other functional groups. | | Metal/Acid Reduction | Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, CH3COOH). youtube.com | Inexpensive, highly effective, and tolerant of many functional groups. google.com | Often requires stoichiometric amounts of metal and produces significant waste. | | Hydride Transfer | Reagents like sodium borohydride (NaBH4) with a catalyst or hydrazine (N2H4) with a catalyst like Raney Ni. youtube.comnih.gov | Can offer high chemoselectivity under specific conditions. | Can be hazardous; hydrazine is highly toxic. |

For instance, the synthesis of the analogous compound N1,N1-diethyl-2-methylbenzene-1,4-diamine is achieved by the hydrogenation of diethyl-(2-methyl-4-nitro-phenyl)-amine over a 10% Palladium on carbon (Pd-C) catalyst. chemicalbook.com A similar strategy would be directly applicable for the synthesis of the dipropyl derivative.

Strategies for Introducing Methyl Substitution on the Aromatic Ring

The placement of the methyl group on the aromatic ring is critical and is typically addressed by choosing an appropriately substituted starting material.

Table 3: Methods for Methyl Group Introduction on Aromatic Rings | Method | Reagents | Key Features | | :--- | :--- | :--- | | Use of Methylated Precursors | e.g., Toluene, Nitrotoluene | Most common and practical approach. The methyl group directs subsequent substitutions (ortho/para). libretexts.org | | Friedel-Crafts Alkylation | Methyl halide (e.g., CH3Cl) and a Lewis acid (e.g., AlCl3). youtube.com | Direct methylation of an aromatic ring. | Prone to polyalkylation and carbocation rearrangements; deactivated rings are unreactive. youtube.com | | Cross-Coupling Reactions | Aryl halide/triflate + organometallic methyl reagent (e.g., CH3-B(OH)2, CH3-Sn(Bu)3) with a Pd catalyst. google.com | Modern, versatile method with broad functional group tolerance. | Requires pre-functionalized substrates and expensive catalysts. |

The most efficient synthetic design often starts with a commercially available, methylated aromatic compound. For the target molecule, starting with toluene is a logical choice. Toluene can be nitrated to produce a mixture of 2-nitrotoluene and 4-nitrotoluene. libretexts.org The 4-nitrotoluene isomer can be separated and subjected to a second nitration to introduce a nitro group at the 2-position, followed by selective reduction and functionalization. A more direct route would involve starting with 2-methylaniline (o-toluidine), followed by a sequence of nitration, N-alkylation, and reduction. The directing effects of the existing substituents (the methyl and amino groups) must be carefully considered at each step to achieve the desired 1,3,4-substitution pattern on the benzene (B151609) ring.

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and its analogs, several parameters can be adjusted.

Key factors that are typically optimized include:

Catalyst System: The choice of metal (e.g., iron, palladium, rhodium) and the associated ligands can dramatically affect reaction outcomes. nih.govmdpi.com For instance, in palladium-catalyzed aminations, the structure of the phosphine ligand is critical for achieving high yields. nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate solubility. Non-coordinating solvents like dichloroethane have been found to be ideal for certain gold-catalyzed hydroaminations. organic-chemistry.org

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization often involves finding a balance between a reasonable reaction time and minimizing degradation or side reactions.

Reagent Stoichiometry and Concentration: Adjusting the ratio of reactants and catalyst loading is a common strategy to enhance yield and reduce costs. For example, reducing the catalyst loading of Pd(OAc)₂ from 5 mol% to 2 mol% in a diarylation reaction still provided a satisfactory yield of 81%. nih.gov

Additives: The presence of bases, acids, or other additives can significantly promote the reaction. In iron-catalyzed aminations, the addition of LiBr was found to be essential for achieving optimal yields. organic-chemistry.org

A systematic approach, often involving screening a wide range of conditions, is necessary to identify the optimal parameters for a specific transformation. mdpi.com The data below illustrates a typical optimization process for a transition metal-catalyzed reaction.

Table 3: Optimization of Palladium-Catalyzed Allylic Amination

Entry Catalyst Loading (mol %) Additive Solvent Yield (%)
1 2.5 None THF 75
2 2.5 Acetic Acid THF 68
3 2.5 Triethylamine THF 72
4 5.0 None THF 91
5 5.0 None Toluene 85
6 5.0 None Dioxane 88

Data adapted from studies on sequential palladium and rhodium catalysis, demonstrating the impact of catalyst loading and solvent on product yield. nih.gov

Spectroscopic and Structural Characterization of 3 Methyl N1,n1 Dipropylbenzene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, distinct signals are expected for the aromatic protons, the primary amine protons, the methyl group protons, and the protons of the two N-propyl groups.

The aromatic region would likely display complex splitting patterns due to the protons on the substituted benzene (B151609) ring. The primary amine (-NH2) protons typically appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org The aliphatic region will show signals for the methyl group attached to the ring and the propyl groups attached to the tertiary nitrogen. The N-propyl groups would exhibit three distinct signals: a triplet for the terminal methyl (-CH3) group, a sextet for the methylene (B1212753) (-CH2-) group adjacent to the methyl group, and a triplet for the methylene (-CH2-) group directly bonded to the nitrogen atom. The single methyl group on the benzene ring would appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H 6.5 - 7.5 Multiplet 3H
-NH₂ 3.0 - 5.0 Broad Singlet 2H
Ar-CH₃ 2.0 - 2.5 Singlet 3H
N-(CH₂ CH₂CH₃)₂ 2.8 - 3.4 Triplet 4H
N-(CH₂CH₂ CH₃)₂ 1.4 - 1.8 Sextet 4H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, C=O). libretexts.org Due to the lack of symmetry in this compound, a total of 10 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum: 6 for the aromatic carbons and 4 for the aliphatic carbons (one for the ring-attached methyl group and three for the N-propyl groups).

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the amino groups (C-1 and C-4) and the methyl group (C-3) will have distinct chemical shifts compared to the other aromatic carbons. The aliphatic carbons of the propyl group and the methyl group will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (substituted) 120 - 150
Aromatic C (unsubstituted) 110 - 130
N-C H₂CH₂CH₃ 45 - 55
Ar-C H₃ 15 - 25
N-CH₂C H₂CH₃ 20 - 30

Note: Predicted values are based on typical chemical shifts for similar functional groups. libretexts.orgyoutube.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity within the propyl groups (e.g., showing coupling between the -CH2- and -CH3 protons). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the placement of the substituents on the aromatic ring by showing correlations between the methyl protons and adjacent ring carbons, and between the N-CH2 protons and the aromatic carbon they are attached to. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the flexible dipropylamino group relative to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikieducator.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, tertiary amine, aromatic ring, and aliphatic groups.

Key expected absorptions include:

N-H Stretching: The primary amine (-NH2) group will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. libretexts.orgwpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). wpmucdn.com

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range. wikieducator.org

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically a strong band found between 1250-1335 cm⁻¹, while the aliphatic C-N stretch of the tertiary amine appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
Aromatic Ring C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic (CH₃, CH₂) C-H Stretch 2850 - 2960 Strong
Primary Amine (-NH₂) N-H Bend 1580 - 1650 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong
Aromatic C-N C-N Stretch 1250 - 1335 Strong

Note: Predicted values are based on characteristic IR frequencies for organic functional groups. wikieducator.orgwpmucdn.comorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. libretexts.org The primary chromophore in this compound is the substituted benzene ring.

The benzene ring itself exhibits π → π* electronic transitions. The presence of the amino and alkyl groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. nih.gov The lone pairs of electrons on the nitrogen atoms can participate in n → π* transitions. The spectrum would likely show strong absorption bands in the UV region, characteristic of substituted anilines.

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Chromophore
π → π* 230 - 260 Substituted Benzene Ring
π → π* 280 - 320 Substituted Benzene Ring

Note: Predicted values are based on typical electronic transitions for N-alkylanilines and related aromatic compounds. nih.govyoutube.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. wikipedia.org

The molecular formula of this compound is C₁₃H₂₂N₂, corresponding to a molecular weight of 206.33 g/mol . bldpharm.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206. In accordance with the nitrogen rule, the presence of an even number of nitrogen atoms results in an even nominal molecular weight. libretexts.org

The fragmentation of N,N-dialkylanilines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org For this compound, the most prominent fragmentation pathway is expected to be the loss of an ethyl radical (•CH₂CH₃, mass = 29) from one of the N-propyl groups, resulting in a stable iminium cation. This would produce a significant fragment ion peak at m/z = 177 (206 - 29).

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Ion Assignment Description
206 [M]⁺ Molecular Ion
177 [M - C₂H₅]⁺ Loss of an ethyl radical via α-cleavage
163 [M - C₃H₇]⁺ Loss of a propyl radical

Note: Fragmentation patterns are predicted based on established mechanisms for similar compounds. wikipedia.orglibretexts.org

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed scientific literature. Detailed crystallographic data, which is essential for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, has not been publicly reported. This includes key parameters that would be presented in a standard crystallographic data table:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Z Value: The number of molecules per unit cell.

Calculated Density: The theoretical density derived from the crystallographic data.

Without these experimental data, a definitive description of the solid-state packing, molecular conformation, and specific intermolecular interactions, such as hydrogen bonding or π-stacking, for this compound cannot be accurately detailed. Further experimental research would be required to determine these structural characteristics.

Computational and Theoretical Investigations of 3 Methyl N1,n1 Dipropylbenzene 1,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine. DFT methods are used to determine the electronic structure and energy of a molecule, from which a wide range of chemical and physical properties can be derived. nih.govnih.gov Functionals like B3LYP, often paired with basis sets such as 6-311G(d,p) or cc-pVDZ, are commonly employed for reliable calculations of geometry and electronic properties in substituted anilines and related compounds. rsc.orgresearchgate.netijcce.ac.ir

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. scispace.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the diamine groups, reflecting their electron-donating nature. The LUMO is typically distributed over the π-system of the benzene (B151609) ring. The presence of electron-donating groups (amino, alkyl) generally raises the HOMO energy and results in a smaller HOMO-LUMO gap compared to unsubstituted benzene. DFT calculations, such as those performed on similar N,N'-substituted p-phenylenediamines, are used to quantify these properties. researchgate.netnih.gov

Calculated PropertyRepresentative ValueSignificance
HOMO Energy-4.8 to -5.2 eVIndicates electron-donating capability
LUMO Energy-0.8 to -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~4.0 eVRelates to chemical reactivity and electronic transitions

Representative values are based on typical DFT calculations for structurally similar aromatic amines and are presented for illustrative purposes.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.org For this compound, key structural parameters include the bond lengths and angles of the benzene ring, the C-N bonds, and the conformation of the N,N-dipropyl group.

The amino groups in substituted anilines can adopt either a planar or a pyramidal geometry. DFT calculations can predict the degree of pyramidalization at the nitrogen centers. researchgate.net Furthermore, the two propyl groups attached to N1 are flexible and can exist in multiple conformations. Conformational analysis involves calculating the energies of these different arrangements to identify the most stable conformer(s). Studies on related N,N'-substituted p-phenylenediamines have used methods like B3LYP/6-31G* to perform conformational analyses and predict the most stable structures. researchgate.net

Structural ParameterTypical Calculated Value
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-N (aromatic) Bond Length1.38 - 1.42 Å
N-C (propyl) Bond Length1.46 - 1.48 Å
C-N-C Bond Angle (dipropylamino)~118°

Values are typical for substituted anilines calculated with DFT and serve as examples.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions is often high enough to distinguish between isomers or assign complex spectra when compared with experimental data. rsc.orgliverpool.ac.uk The choice of DFT functional and basis set, as well as the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM), can significantly improve the correlation between calculated and measured chemical shifts. comporgchem.com

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 7.0115 - 145
Methyl (Ar-CH₃)~2.2~20
N-CH₂ (propyl)~3.2~52
CH₂ (propyl)~1.6~20
CH₃ (propyl)~0.9~11

Predicted shifts are illustrative, based on established DFT-GIAO methodologies for similar functional groups.

UV-Vis Absorption: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excitations from the ground state to various excited states. For aromatic amines, the UV-Vis spectrum is typically characterized by π → π* transitions. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. mdpi.com Studies on substituted benzenes show that TD-DFT, using functionals like PBE0, can accurately predict auxochromic shifts caused by substituents. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ulisboa.pt An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational landscape of the flexible dipropylamino group. nih.gov MD simulations can reveal how the propyl chains fold and move in different environments (e.g., in a vacuum, in a solvent), identifying the most populated conformational states and the energy barriers for converting between them. rsc.org

Analysis of Intermolecular Interactions (e.g., QTAIM, CLP-Pixel Method)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize chemical bonding and intermolecular interactions. researchgate.netijnc.ir By locating bond critical points (BCPs) in the electron density between molecules, QTAIM can identify and quantify the strength of interactions like hydrogen bonds and van der Waals forces. chemrxiv.org For this compound in a condensed phase or forming a dimer, QTAIM could be used to analyze potential C-H···π interactions between the propyl groups and the aromatic ring of a neighboring molecule, or N-H···N hydrogen bonds if the primary amine group acts as a donor. bohrium.com Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and hyperconjugative interactions within and between molecules. nih.gov

In Silico Studies for Reaction Mechanism Elucidation and Pathway Prediction

Computational methods are invaluable for investigating reaction mechanisms. For a compound like this compound, DFT can be used to model potential synthetic routes, such as the N-alkylation of the corresponding primary amine. researchgate.netpsu.edu By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers, which are crucial for predicting reaction rates and identifying the most favorable mechanism. nih.gov For example, theoretical studies on the dehydrogenation of similar p-phenylenediamine (B122844) antioxidants have used DFT to understand their reaction pathways and effectiveness. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Reactivity of 3 Methyl N1,n1 Dipropylbenzene 1,4 Diamine

Nucleophilic Reactivity of Amine Functions

The nitrogen atoms of the diamine possess lone pairs of electrons, rendering them nucleophilic. The primary amine (-NH₂) is generally more sterically accessible and reactive in certain reactions compared to the tertiary amine (-N(CH₂CH₂CH₃)₂), which is bulkier due to the propyl groups.

The primary amine group of 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.comresearchgate.netnih.gov

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.

Formation of a carbinolamine intermediate.

Proton transfer and subsequent elimination of water to form the C=N double bond of the Schiff base.

These Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines. The reaction is typically catalyzed by an acid or a base and is often reversible.

Table 1: Examples of Schiff Base Formation with Diamines
Reactant 1Reactant 2Product Type
p-Phenylenediamine (B122844)BenzophenoneN¹,N⁴-bis(diphenylmethylene)benzene-1,4-diamine researchgate.netnih.gov
p-PhenylenediaminePyridine-2-carboxaldehydeImine intermediate for quinoxaline (B1680401) synthesis researchgate.net

Both the primary and, to a lesser extent, the tertiary amine groups can act as nucleophiles in alkylation and acylation reactions. acs.org

N-Alkylation: The primary amine can be alkylated using alkyl halides or other alkylating agents. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). The tertiary amine can also be alkylated to form a quaternary ammonium salt.

N-Acylation: The primary amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution and is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amide is significantly less basic and nucleophilic than the starting amine.

These reactions are fundamental in modifying the properties of the diamine for various applications, including the synthesis of pharmaceuticals and polymers.

Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amino group (-NH₂), the tertiary amino group (-N(propyl)₂), and the methyl group (-CH₃). These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.

The directing effects of these substituents are as follows:

Amino groups (-NH₂ and -N(propyl)₂): Both are strong activating groups and are ortho, para-directors.

Methyl group (-CH₃): This is a moderately activating group and is also an ortho, para-director.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the two vacant positions on the ring. The regioselectivity of the substitution will be determined by the combined steric and electronic effects of the three activating groups. The positions ortho to the powerful amino groups are expected to be highly activated.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Benzimidazoles)

While the formation of benzimidazoles typically involves the cyclization of ortho-phenylenediamines with aldehydes or carboxylic acids, para-phenylenediamines like the title compound can also serve as precursors for various heterocyclic systems through different reaction pathways. The presence of two reactive amine groups allows for the construction of rings.

Examples of heterocyclic systems synthesized from p-phenylenediamine derivatives include:

Quinoxalines: Reaction with α-dicarbonyl compounds can lead to the formation of quinoxaline derivatives. For instance, p-phenylenediamine can react with pyridine-2-carboxaldehyde to form an imine, which upon treatment with copper(II) salts can cyclize to a quinoxaline derivative. researchgate.net

Bis-Quinolones: A synthetic strategy involving the reaction of p-phenylenediamine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) forms an enamine intermediate, which can be cyclized to bis-quinolones using an efficient cyclizing agent. researchgate.net

Pentasubstituted Pyrroles: Both amino groups of p-phenylenediamine can be converted into pentasubstituted pyrroles in a one-pot, three-step cascade reaction. researchgate.net

These examples demonstrate the versatility of p-phenylenediamines in the synthesis of complex heterocyclic structures.

Table 2: Heterocyclic Systems from p-Phenylenediamine
Reactant(s)Resulting Heterocycle
p-Phenylenediamine, Pyridine-2-carboxaldehyde, Cu(II) saltsQuinoxaline derivative researchgate.net
p-Phenylenediamine, Dimethyl acetylenedicarboxylateBis-quinolone derivative researchgate.net
p-Phenylenediamine, Propargyl vinyl ether, Ag(I)/Au(I) saltsPentasubstituted pyrrole (B145914) researchgate.net

Polymerization and Cross-Linking Mechanisms in Advanced Materials

The difunctional nature of this compound, possessing two amine groups, makes it a suitable monomer for polymerization reactions. Substituted p-phenylenediamines are known to undergo oxidative polymerization to form conductive polymers. tandfonline.comrsc.org

The polymerization is typically initiated by an oxidizing agent, such as ammonium persulfate, in an acidic medium. The reaction proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. The resulting poly(p-phenylenediamine) derivatives can possess interesting electronic and optical properties. tandfonline.comrsc.org

The structure of the polymer can vary depending on the reaction conditions and the substituents on the monomer. The presence of the methyl and dipropyl groups on the monomer unit will influence the properties of the final polymer, such as its solubility, processability, and conductivity. These polymers can exist in different oxidation states, leading to varied properties. For instance, poly(p-phenylenediamine) can have a structure analogous to pernigraniline, the fully oxidized form of polyaniline. nih.govrsc.org

Furthermore, the primary amine group can react with difunctional cross-linking agents to form thermosetting polymers or cross-linked networks in advanced materials, imparting thermal stability and mechanical strength.

Oxidation and Redox Behavior of Substituted Aromatic Diamines

Substituted aromatic diamines, including this compound, exhibit rich redox chemistry. The presence of electron-donating amino groups makes them susceptible to oxidation.

The oxidation process typically involves the removal of electrons from the nitrogen atoms and the aromatic ring. The initial step is often a one-electron oxidation to form a radical cation (semiquinone). Further oxidation can lead to a two-electron oxidation product, a quinone-diimine. These oxidation steps are often reversible, making these compounds suitable for applications as redox mediators.

The stability of the oxidized species is influenced by the substituents on the ring and the nitrogen atoms. The electrochemical properties, such as the oxidation potential, can be tuned by varying these substituents. The redox behavior of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a related compound, is well-studied and serves as a redox indicator. cymitquimica.comnih.gov The two-electron oxidation of TMPD results in a highly unstable dication in aqueous solutions. researchgate.net

The oxidation of p-phenylenediamines can also be a key step in their environmental degradation pathways. For example, the antidegradant 6PPD can be oxidized to the more stable 6PPD-quinone. researchgate.net

Advanced Applications and Future Research Directions in Organic Materials Science

Role in Polymer Chemistry and Functional Materials

N-substituted benzene-1,4-diamines are valuable monomers and building blocks for a variety of functional polymers. The presence of the primary amine and the tertiary amine in 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine allows for its potential incorporation into polymer chains through various polymerization techniques.

One of the key potential applications is in the synthesis of high-performance polymers like aramids (aromatic polyamides). Typically, p-phenylenediamine (B122844) is a crucial component in the production of robust materials such as Kevlar. sigmaaldrich.com The introduction of methyl and N,N-dipropyl substituents on the benzene (B151609) ring, as in the case of this compound, could be explored to modify the properties of such polymers. These substitutions can influence solubility, processability, and intermolecular interactions, potentially leading to materials with tailored thermal stability, mechanical strength, and chemical resistance.

Furthermore, the diamine functionality makes it a candidate for the synthesis of polyureas and polyimides. The reactivity of the amino groups can be leveraged to create cross-linked polymers, which are essential in the formulation of coatings, adhesives, and composite materials. The specific nature of the N-dipropyl and methyl groups would likely impact the curing process and the final properties of the thermoset material.

The development of functional polymers from diamine derivatives is an active area of research. For instance, bis-amine compounds are considered essential building blocks for producing branched or dendritic polymers. researchgate.net These dendritic structures, or dendrimers, are known for their unique properties and have applications in areas such as drug delivery and catalysis. The structure of this compound makes it a potential candidate for the synthesis of novel dendritic architectures.

Below is a comparative table of related diamines and their applications in polymer science, illustrating the potential roles for this compound.

Compound NamePolymer ApplicationResulting Polymer Properties
p-PhenylenediamineMonomer for aramids (e.g., Kevlar)High tensile strength, thermal stability
N,N'-Diphenyl-p-phenylenediamineAntioxidant and antiozonant in rubberEnhanced durability and longevity of rubber products nih.gov
Poly(p-phenylenediamine)Conductive polymersElectrical conductivity, potential for use in electronic devices

Applications in Optoelectronic Devices (e.g., Organic Semiconductors, OLEDs)

The electronic properties of benzene-1,4-diamine derivatives make them promising candidates for use in optoelectronic devices. The core aromatic structure, combined with electron-donating amino groups, can facilitate charge transport, a key requirement for organic semiconductors.

While specific data on this compound is not available, the broader class of N-substituted p-phenylenediamines has been investigated for such applications. The introduction of substituents on the aromatic ring and the nitrogen atoms can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is critical for optimizing the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

For instance, diphenylamine (B1679370) derivatives are known for their electron-donating ability and are used in the design of materials for optoelectronics. dntb.gov.ua The donor-acceptor approach is a common strategy to create materials with small band gaps, which is desirable for many optoelectronic applications. dntb.gov.ua In this context, this compound could potentially act as an electron-donating building block in more complex organic semiconductor molecules.

The field of organic electronics is increasingly looking at a wider range of molecular structures, including those with polar substituents, to design new semiconductor materials. psu.edu The N,N-dipropyl groups in this compound could enhance the solubility of resulting materials in organic solvents, which is a significant advantage for solution-based processing of large-area electronic devices.

The following table outlines the optoelectronic properties of some related compounds, providing a basis for predicting the potential of this compound in this field.

Compound ClassOptoelectronic ApplicationKey Properties
Diphenylamine derivativesHole transport materials in OLEDs, components of organic semiconductorsGood electron-donating ability, tunable energy levels dntb.gov.ua
Perylene and naphthalene (B1677914) diimidesn-channel organic semiconductorsHigh charge-carrier mobilities psu.edu
Poly(p-phenylenediamine)-TiO2 nanocompositesOptoelectronic applicationsEnhanced conducting properties

Coordination Chemistry and Ligand Behavior with Metal Ions

The nitrogen atoms in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. The presence of two nitrogen atoms allows for various binding modes, including acting as a monodentate, bidentate, or bridging ligand.

The coordination behavior of phenylenediamines with various metal ions has been a subject of study. For example, p-phenylenediamine can form complexes with metal ions like copper(II), nickel(II), and zinc(II). researchgate.net The resulting coordination polymers can exhibit interesting structural and electronic properties. The N,N-dipropyl and methyl substituents in this compound would sterically and electronically influence the formation and stability of such metal complexes.

The steric hindrance from the bulky dipropyl groups might favor the formation of complexes with specific geometries or prevent the formation of certain polymeric structures. Electronically, the alkyl groups are electron-donating, which would increase the electron density on the nitrogen atoms and potentially enhance their donor strength towards metal ions.

The study of such metal complexes is significant for several reasons. They can be precursors to new materials with interesting magnetic, optical, or catalytic properties. The ability of bis-aromatic imine and amine precursors to form dendrimers that can trap metal ions or metal clusters is also an area of interest, potentially leading to new organic-metallic hybrid nanomaterials. researchgate.net

A table comparing the coordination behavior of related diamines is presented below.

LigandMetal IonsResulting Complex Type
p-PhenylenediamineCu(II), Ni(II), Zn(II)Coordination polymers researchgate.net
N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamidePalladium, RutheniumMetal-ligand complexes with potential for metallosupramolecular assemblies
1,4-Diaza-1,3-butadienesVarious transition metalsVersatile coordination modes, used in catalysis scispace.com

Role as Precursors in Complex Organic Synthesis

Substituted benzene-1,4-diamines are valuable intermediates in the synthesis of more complex organic molecules. The differential reactivity of the primary and tertiary amino groups in this compound, along with the potential for functionalization of the aromatic ring, makes it a versatile precursor.

The primary amino group can undergo a variety of reactions, such as diazotization followed by substitution, acylation, and condensation with carbonyl compounds to form Schiff bases. The tertiary amino group is generally less reactive but can still participate in certain transformations or influence the reactivity of the rest of the molecule.

For example, N-substituted diamines can be used in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The synthesis of 1,3-diamines is an area of interest due to their presence in natural products and their use as building blocks in synthetic organic chemistry. researchgate.net While this compound is a 1,4-diamine, the principles of using diamines as synthetic precursors are broadly applicable.

The synthesis of various heterocyclic systems, such as 1,4-benzothiazines and benzoxazin-4-ones, often involves precursors with amino functionalities. nih.govmdpi.com The specific substitution pattern of this compound could be exploited to synthesize novel derivatives of these and other heterocyclic systems.

Development of Novel Catalytic Systems utilizing Diamine Scaffolds

Diamine scaffolds are a cornerstone in the development of various catalytic systems, particularly in asymmetric catalysis. The chiral environment created by ligands derived from diamines can induce enantioselectivity in chemical reactions.

While this compound is achiral, it can serve as a foundational scaffold for the synthesis of chiral ligands. For instance, the primary amino group could be functionalized with a chiral auxiliary, or the aromatic ring could be modified to introduce chirality.

Organocatalysis is a field where diamine derivatives have found significant use. Chiral 1,2-benzenediamine derivatives have been used as H-bond donor organocatalysts. mdpi.com The development of catalysts based on diamine scaffolds is an active area of research, with applications in a wide range of organic transformations. The specific electronic and steric properties of this compound could be harnessed in the design of new catalysts with unique reactivity and selectivity.

The following table provides examples of diamine-based catalytic systems.

Diamine ScaffoldType of CatalysisApplication
(1R,2R)-Cyclohexane-1,2-diamineAsymmetric organocatalysisMichael addition mdpi.com
Chiral 1,2-diaminesNoncovalent bifunctional organocatalysisActivation of nucleophilic and electrophilic reactants
1,4-Diaza-1,3-butadiene complexesHomogeneous catalysisOrganic synthesis scispace.com

Future Outlook for N-Substituted Benzene-1,4-diamines in Advanced Organic Synthesis

The future of N-substituted benzene-1,4-diamines, including compounds like this compound, in advanced organic synthesis is promising. The ability to introduce a wide variety of substituents on the nitrogen atoms and the aromatic ring allows for the fine-tuning of their chemical and physical properties.

One area of future research will likely focus on the development of novel synthetic methods to access a wider range of N-substituted benzene-1,4-diamines with diverse substitution patterns. This will provide a larger toolbox of building blocks for the synthesis of complex target molecules. Recent trends in synthesis highlight the continuous development of new methods for creating nitrogen-containing heterocyclic compounds. researchgate.net

The application of these compounds in materials science is also expected to grow. The demand for new organic materials with tailored electronic, optical, and mechanical properties will drive research into the use of N-substituted benzene-1,4-diamines as monomers and functional additives. The global market for benzene-1,4-diamine is expected to grow, driven by demand from industries such as textiles, automotive, and pharmaceuticals. dataintelo.com

Furthermore, the exploration of their role in catalysis will continue to be an important research direction. The design of new ligands and organocatalysts based on these scaffolds could lead to more efficient and selective chemical transformations. The development of sustainable and environmentally friendly synthetic methods will also be a key focus, and the use of diamine-based catalysts can contribute to this goal.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be derived from analogous benzene-1,4-diamine derivatives. A plausible route involves alkylation of 1,4-diaminobenzene with propyl halides in the presence of a base (e.g., KOH or NaH) under controlled temperatures (60–80°C). Catalysts like palladium or nickel may enhance selectivity for N-alkylation over competing side reactions. Reaction optimization includes:

  • Molar ratios: Ensuring excess propyl halide to drive di-substitution.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction homogeneity.
  • Purification: Post-reaction, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer: Purification strategies depend on by-product profiles:

  • Recrystallization: Effective for removing unreacted starting materials. Ethanol or methanol/water systems are common due to the compound’s moderate polarity.
  • Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) resolves alkylated isomers. Monitoring via TLC (UV-active spots) ensures purity.
  • Distillation: For volatile impurities, vacuum distillation at 100–120°C (0.1 mmHg) may be employed .

Advanced Research Questions

Q. How does the substitution pattern (methyl and propyl groups) influence the electronic properties and reactivity of this compound compared to its structural analogs?

Methodological Answer: The electron-donating methyl and propyl groups alter the compound’s electronic landscape:

  • Hammett Analysis: Compare substituent effects using σ values. Methyl (σ = −0.17) and propyl (σ = −0.13) groups increase electron density at the aromatic ring, enhancing nucleophilic substitution reactivity.
  • DFT Calculations: Optimize molecular geometry to map charge distribution (e.g., HOMO/LUMO energies). Propyl groups induce steric hindrance, affecting regioselectivity in electrophilic reactions.
  • Comparative Studies: Contrast with analogs like N1,N1,N4,N4-tetramethylbenzene-1,4-diamine () to evaluate steric vs. electronic contributions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming purity?

Methodological Answer:

Technique Application Key Parameters
1H/13C NMR Assign substituent positions.Look for splitting patterns: Propyl groups show triplet (CH2) and multiplet (CH3) signals.
GC-MS Detect low-molecular-weight impurities.Column: DB-5MS; ionization: EI (70 eV). Compare fragmentation patterns with standards .
HPLC Quantify purity.C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min .

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a precursor?

Methodological Answer: Discrepancies often arise from variable reaction conditions or impurities. Mitigation strategies:

  • Control Experiments: Replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation byproducts.
  • By-Product Analysis: Use LC-MS to identify side products (e.g., quinones from oxidation, ).
  • Kinetic Studies: Vary temperature (40–100°C) and monitor reaction progress via in situ IR spectroscopy (C-N stretching at 1250 cm⁻¹) .

Q. What are the potential biological applications of this compound, and how can its bioactivity be systematically evaluated?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC values via broth microdilution). Compare with chloroquine derivatives () for structure-activity trends.
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC50 values.
  • Molecular Docking: Simulate interactions with target proteins (e.g., DNA gyrase) using AutoDock Vina. Prioritize analogs with higher binding affinities .

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